

Super-Resolution Microscopy of Cep164 at the Centriole: Application Notes and Protocols

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal protein 164 (Cep164) is a key component of the distal appendages of the mother centriole, playing a crucial role in the initial stages of primary cilium formation, a sensory organelle implicated in numerous signaling pathways and human diseases known as ciliopathies.[1][2] The precise spatial organization of Cep164 at the centriole is critical for its function, including the docking of vesicles and the recruitment of essential proteins for ciliogenesis.[3][4] Conventional fluorescence microscopy is limited by the diffraction of light, hindering the detailed visualization of the intricate nine-fold symmetry of centriolar appendages. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), have surpassed this limitation, enabling the nanoscale visualization of Cep164's arrangement and providing unprecedented insights into its molecular architecture.[5][6][7]

These application notes provide detailed protocols for the super-resolution imaging of Cep164 at the centriole, tailored for researchers, scientists, and professionals in drug development. The information compiled herein is based on established methodologies from peer-reviewed scientific literature.

Quantitative Data Summary

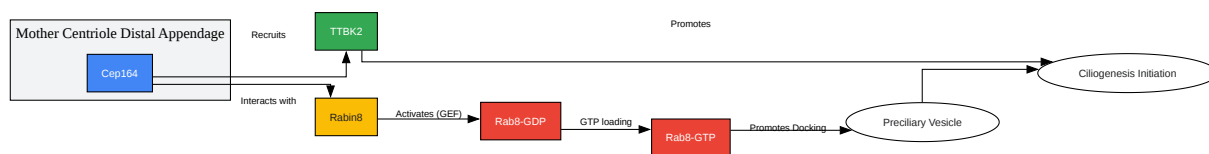
Super-resolution microscopy has enabled the precise measurement of Cep164's localization at the distal appendages of the mother centriole. The following table summarizes key quantitative data from published studies.

Parameter	Super-Resolution Method	Value	Cell Type	Reference
Cep164 Ring Diameter	STED	~300 nm	Human RPE-1 cells	[7]
Cep164 Cluster Arrangement	STED	9-fold symmetry	Human RPE-1 cells	[5][6][7]
Axial Distance from pAKT(S473)	STED	Variable	Human RPE-1 cells	[8]
Lateral Diameter from pAKT(S473)	STED	Variable	Human RPE-1 cells	[8]

Signaling Pathway of Cep164 in Ciliogenesis

Cep164 acts as a crucial scaffold at the mother centriole, initiating a cascade of events leading to primary cilium formation. A key function of Cep164 is the recruitment of Tau tubulin kinase 2 (TTBK2) to the distal appendages.[9][10] This interaction is mediated by the WW domain of Cep164.[9] Once recruited, TTBK2 is thought to phosphorylate substrates that lead to the removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.

Furthermore, Cep164 is essential for the docking of preciliary vesicles at the mother centriole, a process involving its interaction with the GTPase Rab8 and its guanine nucleotide exchange factor (GEF), Rabin8.[3][4][11] This step is critical for the formation of the ciliary membrane.

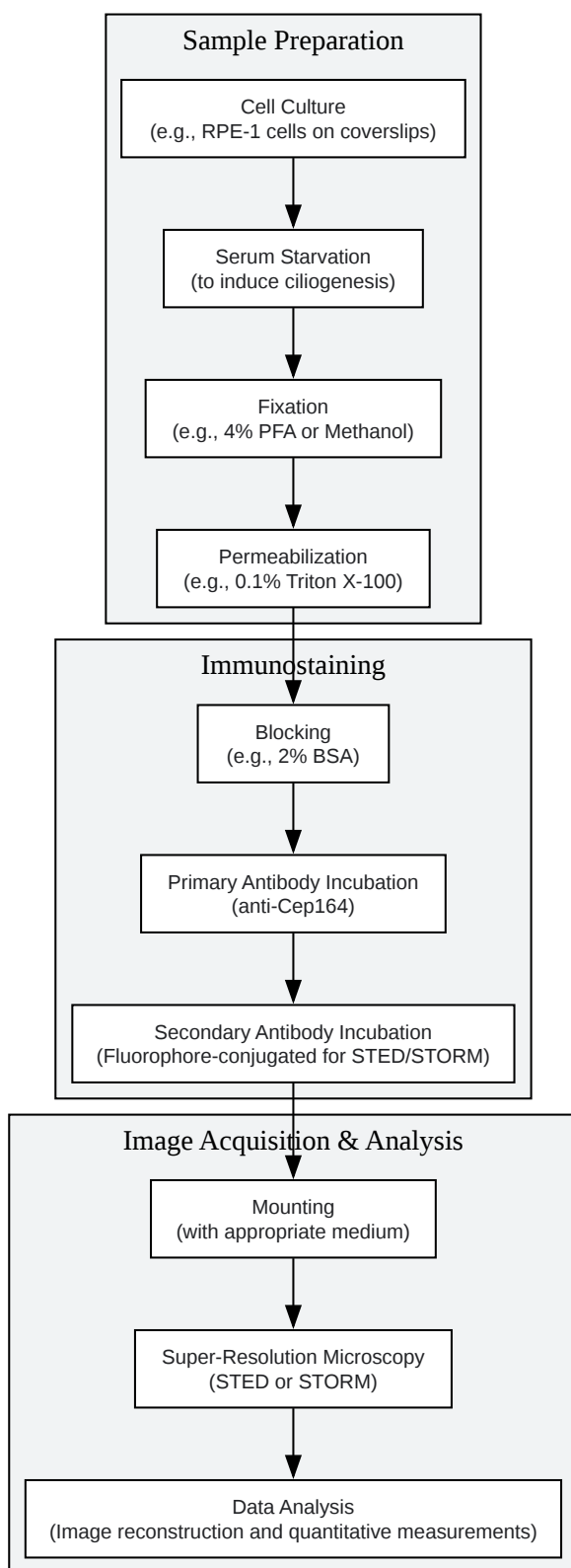


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Signaling pathway of Cep164 in initiating ciliogenesis.

Experimental Workflow for Super-Resolution Microscopy of Cep164

The successful super-resolution imaging of Cep164 requires a systematic workflow encompassing sample preparation, immunostaining, image acquisition, and data analysis.



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Experimental workflow for super-resolution imaging of Cep164.

Protocols

Protocol 1: Immunofluorescence Staining of Cep164 for Super-Resolution Microscopy

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Reagents and Materials:

- Human telomerase immortalized retinal pigment epithelial (RPE-1) cells
- Glass coverslips (#1.5 thickness)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: Rabbit anti-Cep164 antibody
- Secondary Antibody: Fluorophore-conjugated anti-rabbit antibody suitable for STED (e.g., Abberior STAR RED) or STORM (e.g., Alexa Fluor 647)
- Mounting Medium: Appropriate for the chosen microscopy technique (e.g., ProLong Diamond for STED, or a STORM imaging buffer)

Procedure:

- Cell Culture: Plate RPE-1 cells on #1.5 glass coverslips to achieve ~70% confluency.
- Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with a serum-free medium and incubate for 24-48 hours.
- Fixation:

- PFA Fixation: Gently wash the cells three times with PBS. Fix with 4% PFA in PBS for 10 minutes at room temperature.[\[12\]](#)
- Methanol Fixation: Gently wash the cells three times with PBS. Fix with ice-cold methanol for 5 minutes at -20°C.[\[13\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[\[12\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1 hour at room temperature.[\[12\]](#)
- Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[\[14\]](#)[\[15\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[\[12\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. For STORM, an imaging buffer containing an oxygen-scavenging system is required.[\[16\]](#)

Protocol 2: STED Microscopy of Cep164

Instrumentation:

- A STED microscope equipped with appropriate excitation and depletion lasers for the chosen fluorophore (e.g., a 640 nm excitation laser and a 775 nm depletion laser for Abberior STAR RED).[\[17\]](#)

Image Acquisition:

- **Locate Cells:** Using a conventional confocal mode, locate cells with appropriate Cep164 staining at the centrioles.
- **Select Region of Interest (ROI):** Zoom in on a single centrosome for STED imaging.
- **Set Imaging Parameters:**
 - **Excitation Laser Power:** Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio to minimize photobleaching.
 - **STED Laser Power:** Gradually increase the depletion laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases photobleaching.
 - **Pixel Size:** Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm).
 - **Dwell Time:** Adjust the pixel dwell time to balance signal intensity and acquisition speed.
- **Acquire 2D or 3D STED Images:** Acquire images of the Cep164 ring structure. For 3D imaging, acquire a z-stack.[\[17\]](#)
- **Image Processing:** Deconvolve the raw STED images if necessary to improve image quality.

Protocol 3: STORM Microscopy of Cep164

Instrumentation:

- A STORM microscope equipped with high-power lasers for activation (e.g., 405 nm) and imaging (e.g., 647 nm) and a sensitive EMCCD or sCMOS camera.[\[18\]](#)

Imaging Buffer Preparation (Example):

A typical STORM imaging buffer contains an oxygen-scavenging system to promote the "off" state of the fluorophores. A common recipe includes:

- **Buffer B:** 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

- GLOX solution: 14 mg glucose oxidase and 50 μ L catalase in 200 μ L of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)
- 2-mercaptoethanol (BME) or cysteamine (MEA)

Just before imaging, mix: 7 μ L GLOX solution, 7 μ L BME (or 70 μ L of 1M MEA), and 690 μ L of Buffer B.[16]

Image Acquisition:

- Locate Cells: Use a low-intensity 647 nm laser to locate cells of interest without significantly photobleaching the sample.
- Induce Photoswitching: Illuminate the sample with high-intensity 647 nm laser light to switch most of the Alexa Fluor 647 molecules to a dark state.
- Activate and Image Single Molecules: Use a low-power 405 nm laser to sparsely reactivate a subset of fluorophores back to the fluorescent state. Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate, capturing the fluorescence from these individual molecules.[19]
- Data Analysis:
 - Localization: Process the raw image stack with localization software (e.g., ThunderSTORM, rainSTORM) to determine the precise coordinates of each detected single-molecule event with sub-pixel accuracy.[19]
 - Image Reconstruction: Generate a super-resolution image by plotting the localized positions of all the detected molecules.
 - Drift Correction: Apply drift correction algorithms to compensate for sample drift during the long acquisition time.

By following these protocols, researchers can achieve nanoscale visualization of Cep164 at the centriole, enabling a deeper understanding of its role in ciliogenesis and its potential as a therapeutic target in ciliopathies.

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